Erythromycin E is a naturally occurring macrolide antibiotic belonging to the erythromycin family. It is produced by the bacteria Streptomyces erythreus during the biosynthesis of erythromycin A. [] Erythromycin E is unique among macrolide antibiotics due to its ortho-ester structure, formed by the oxidized form of cladinose bonded to the 14-membered aglycone. []
Erythromycin E is obtained from the fermentation of Saccharopolyspora erythraea, which produces erythromycin as a secondary metabolite. This compound can also be synthesized through various chemical methods, allowing for its availability in pharmaceutical formulations.
Erythromycin E belongs to the macrolide class of antibiotics, characterized by their large lactone ring structure. It is classified based on its chemical structure and mechanism of action, which involves inhibition of bacterial protein synthesis.
The synthesis of erythromycin E can be achieved through both natural extraction and synthetic methods. The extraction process typically involves the following steps:
In one method, the culture broth is adjusted to pH 9.5 with sodium hydroxide, followed by extraction with amyl acetate. The organic extract is then acidified to precipitate erythromycin E, which can be isolated as a crystalline solid .
Erythromycin E has a complex molecular structure that includes a large lactone ring and multiple hydroxyl groups. Its molecular formula is , and it has a molecular weight of approximately 733.93 g/mol.
Erythromycin E undergoes various chemical reactions, primarily involving esterification and hydrolysis. These reactions are crucial for its activity as an antibiotic.
The extraction process involves adjusting the pH to facilitate the separation of erythromycin from other fermentation products . The crystalline form obtained is further purified to ensure high potency.
Erythromycin E exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation step in protein elongation, effectively halting bacterial growth.
Erythromycin E is widely used in clinical settings for:
Additionally, it plays a role in research settings for studying antibiotic resistance mechanisms and developing new antibiotic formulations.
Erythromycin E is a minor intermediate in the biosynthetic pathway of erythromycin antibiotics produced by the actinobacterium Saccharopolyspora erythraea. Unlike the clinically used erythromycin A, Erythromycin E lacks therapeutic applications due to its structural incompleteness and instability. It occupies a critical biochemical position as the immediate precursor to Erythromycin D, characterized by the absence of a hydroxyl group at C-12 and a methoxy group at C-3'' in its macrolide structure [1] [4].
Saccharopolyspora erythraea (formerly Streptomyces erythraeus) is a Gram-positive, filamentous soil bacterium renowned for its industrial-scale production of erythromycin A. Its 8.2 Mb circular genome encodes 7,264 genes, including the 55 kb erythromycin polyketide synthase (PKS) gene cluster essential for macrolide biosynthesis [1] [4] [9]. Key genomic features include:
Table 1: Key Genes in Erythromycin E Biosynthesis
Gene | Protein | Function in Pathway |
---|---|---|
eryK | Cytochrome P450 | Hydroxylates EryD at C-12 to form EryC [9] |
eryG | S-adenosylmethionine-dependent methyltransferase | Methylates C-3' OH of mycarose sugar [7] [9] |
eryF (CYP107A1) | Cytochrome P450 | Hydroxylates 6-deoxyerythronolide B [1] |
Erythromycin E arises from incomplete hydroxylation/methylation steps catalyzed by eryK and eryG, accumulating when these enzymes are downregulated or mutated [9].
The erythromycin family comprises structurally related 14-membered macrolides differing in oxidation and glycosylation patterns. Erythromycin E (C37H65NO13) is characterized by:
Table 2: Erythromycin Congener Structural Comparison
Congener | C-12 Group | C-3'' Sugar Modification | Biological Activity |
---|---|---|---|
Erythromycin A | OH | OCH3 | Full antibiotic activity |
Erythromycin B | OH | OH | Reduced activity |
Erythromycin C | OH | OH | Intermediate activity |
Erythromycin D | H | OH | Minimal activity |
Erythromycin E | H | OH | Precursor only |
The erythromycin pathway was unraveled through incremental biochemical characterization:
Industrial strain engineering (e.g., S. erythraea HL3168 E3) later minimized Erythromycin E by overexpressing eryK and eryG, redirecting flux toward Erythromycin A [9].
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